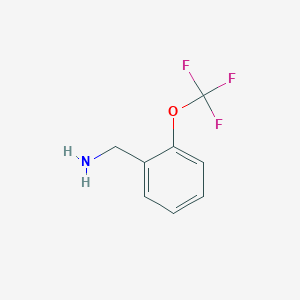

2-(Trifluoromethoxy)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXMMFFZMQMXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380435 | |

| Record name | 2-(Trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-64-8 | |

| Record name | 2-(Trifluoromethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(trifluoromethoxy)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzylamine (CAS: 175205-64-8)

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated building block crucial in the fields of medicinal chemistry, agrochemical synthesis, and material science. The unique physicochemical properties imparted by the trifluoromethoxy group make this compound a valuable intermediate for developing novel molecules with enhanced biological activity, metabolic stability, and lipophilicity.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Reference |

| CAS Number | 175205-64-8 | [1][3] |

| Molecular Formula | C₈H₈F₃NO | [1][4] |

| Molecular Weight | 191.15 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid to cloudy liquid | [1][2] |

| Density | 1.27 - 1.3 g/cm³ | [1][3] |

| Boiling Point | 179.3 ± 35.0 °C at 760 mmHg; 77 °C at 12 mmHg | [1][3] |

| Refractive Index | n20D 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

Spectroscopic Data

While specific experimental spectra for this compound (CAS 175205-64-8) are not widely available in public databases, data from the closely related compound 2-(Trifluoromethyl)benzylamine (CAS 3048-01-9) can provide insights into the expected spectral characteristics. The primary difference is the presence of an oxygen atom in the trifluoromethoxy group, which would slightly alter the chemical shifts and vibrational frequencies.

Note: The following data is for the related compound 2-(Trifluoromethyl)benzylamine and should be used for reference purposes only.

-

¹H NMR (DMSO-d₆): δ 7.78 (m, 1H), 7.66-7.64 (m, 3H), 7.43 (d, J=7.2 Hz, 2H).[1]

-

IR Spectrum: The infrared spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

This compound is not commonly synthesized in introductory literature. However, a plausible and widely used industrial method involves the chemical reduction of the corresponding nitrile, 2-(Trifluoromethoxy)benzonitrile. This precursor is a versatile compound used in the synthesis of various pharmaceuticals and agrochemicals.[5][6]

Proposed Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzonitrile

This protocol is a generalized procedure based on standard chemical transformations for the reduction of aromatic nitriles. Researchers should perform their own optimization and safety assessments.

Reaction: 2-(Trifluoromethoxy)benzonitrile → this compound

Reagents and Materials:

-

2-(Trifluoromethoxy)benzonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃-THF), or catalytic hydrogenation with H₂/Raney Nickel)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Aqueous acid (e.g., 1M HCl) for workup

-

Aqueous base (e.g., 1M NaOH) for workup

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure (using LiAlH₄ as an example):

-

Under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

A solution of 2-(Trifluoromethoxy)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting solids are removed by filtration, and the filter cake is washed with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified further by distillation under reduced pressure or by column chromatography.

References

- 1. 2-(TRIFLUOROMETHYL)BENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]

- 3. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 175205-64-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 2-(Trifluoromethoxy)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Trifluoromethoxy)benzylamine, a versatile building block in pharmaceutical and agrochemical research.[1] While specific, publicly available experimental spectra for this compound are limited, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. Furthermore, it details generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structural features of this compound—a benzene ring substituted with a trifluoromethoxy group and a benzylamine moiety—give rise to characteristic signals in various spectroscopic techniques. The following tables summarize the expected data.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.9 | Singlet | 2H | Methylene protons (CH₂) |

| ~1.6 | Broad Singlet | 2H | Amine protons (NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~148 (quartet, J ≈ 2 Hz) | C-OCF₃ |

| ~120.4 (quartet, J ≈ 257 Hz) | -OCF₃ |

| ~127-130 | Aromatic CH |

| ~122 | Aromatic CH |

| ~140 | Quaternary aromatic C-CH₂NH₂ |

| ~45 | CH₂ |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -58 | Singlet | -OCF₃ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (amine) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2950 | Medium | C-H stretch (aliphatic CH₂) |

| 1600-1650 | Medium | N-H bend (amine) |

| 1450-1500 | Strong | C=C stretch (aromatic) |

| 1250-1300 | Strong | C-F stretch (in OCF₃) |

| 1150-1200 | Strong | C-O stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 174 | [M-NH₃]⁺ |

| 107 | [M-OCF₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. This nucleus is highly sensitive, and a spectrum can often be obtained with a small number of scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and will typically produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzylamine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzylamine, a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, isomers, and key physicochemical properties. It outlines a plausible synthetic pathway and provides comparative data for its structural isomers. Furthermore, the guide explores the impact of the trifluoromethoxy group on molecular properties relevant to drug design and discusses the potential applications of this compound as a building block in the synthesis of novel therapeutic agents, particularly in the realm of neuroscience.

Introduction

This compound is a versatile chemical intermediate characterized by a benzylamine core substituted with a trifluoromethoxy group at the ortho position.[1] The presence of the -OCF3 group imparts unique electronic properties and enhances lipophilicity, making it a valuable moiety in the design of bioactive molecules.[1] This functional group can significantly influence a compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. As a result, this compound and its derivatives are actively being explored as key intermediates in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[1]

Chemical Structure and Isomers

The core structure of this compound consists of a benzene ring monosubstituted with a trifluoromethoxy group and a methylamine group at the 1 and 2 positions, respectively. The molecule is not chiral.

Positional Isomers

The primary isomers of this compound are its positional isomers, where the trifluoromethoxy and benzylamine groups are located at different positions on the benzene ring. The meta (3-) and para (4-) isomers are the most common.

-

This compound: The ortho isomer.

-

3-(Trifluoromethoxy)benzylamine: The meta isomer.

-

4-(Trifluoromethoxy)benzylamine: The para isomer.

The relative positions of these functional groups significantly influence the molecule's physical and chemical properties, as detailed in the following sections.

Physicochemical Properties

The introduction of the trifluoromethoxy group significantly alters the physicochemical properties of the parent benzylamine molecule. The high electronegativity of the fluorine atoms and the oxygen atom in the -OCF3 group can influence the acidity of the amine proton and the overall electronic distribution of the aromatic ring.

| Property | This compound | 3-(Trifluoromethoxy)benzylamine | 4-(Trifluoromethoxy)benzylamine | 2-(Trifluoromethyl)benzylamine (for comparison) |

| Molecular Formula | C8H8F3NO | C8H8F3NO | C8H8F3NO | C8H8F3N |

| Molecular Weight | 191.15 g/mol [1] | 191.15 g/mol | 191.15 g/mol | 175.15 g/mol [2] |

| Appearance | Colorless to light yellow clear or cloudy liquid[1] | - | Clear colorless to light yellow liquid | Clear colorless to light yellow liquid[3] |

| Boiling Point | 77 °C @ 12 mmHg[1] | - | 57-60 °C @ 10 mmHg | 108-110 °C @ 64mm[3] |

| Density | 1.27 g/mL[1] | - | 1.252 g/mL at 25 °C | 1.249 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.45[1] | - | n20/D 1.452 | n20/D 1.471[3] |

| CAS Number | 175205-64-8[1] | 93071-75-1 | 93919-56-3 | 3048-01-9[3] |

Synthesis and Experimental Protocols

General Experimental Protocol for the Reduction of a Benzonitrile

This protocol is based on the synthesis of the related compound, 2-(Trifluoromethyl)benzylamine, and would require optimization for the synthesis of this compound.

Reaction: Reduction of 2-(Trifluoromethoxy)benzonitrile to this compound.

Reagents and Materials:

-

2-(Trifluoromethoxy)benzonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran complex (BH3-THF), or catalytic hydrogenation with H2/Raney Nickel)

-

Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

-

Standard workup reagents (e.g., water, aqueous sodium hydroxide, organic solvent for extraction, drying agent like anhydrous sodium sulfate)

Procedure (Conceptual):

-

A solution of 2-(Trifluoromethoxy)benzonitrile in an anhydrous ethereal solvent is prepared in a flask under an inert atmosphere.

-

The flask is cooled in an ice bath, and the reducing agent is added portion-wise with careful temperature control.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the slow, sequential addition of water and then an aqueous sodium hydroxide solution.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

A logical workflow for this synthesis is depicted in the following diagram.

References

A Technical Guide to 2-(Trifluoromethoxy)benzylamine for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, chemical properties, synthesis, and applications of the versatile building block, 2-(Trifluoromethoxy)benzylamine, in modern drug discovery.

This technical guide provides a comprehensive overview of this compound (CAS No. 175205-64-8), a critical building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document details commercial suppliers, key chemical and physical properties, a plausible synthetic pathway, and its significant role in the development of novel therapeutics.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from several prominent commercial vendors, detailing available quantities, purity levels, and pricing information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 175205-64-8 | 98% | Inquire | Inquire |

| TCI America | 175205-64-8 | >98.0% (GC) | 1g, 5g | $45.00 (1g) |

| Chem-Impex | 175205-64-8 | ≥ 98% (GC) | Inquire | Inquire |

| P212121 Store | 175205-64-8 | >95% | 5g, 25g, 100g | $42.00 (5g) |

| Santa Cruz Biotechnology | 175205-64-8 | Inquire | Inquire | Inquire |

| CP Lab Safety | 175205-64-8 | Inquire | 5g | Inquire |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis and drug design. The trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2]

| Property | Value |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 77 °C at 12 mmHg[3] |

| Density | 1.275 g/cm³ (Predicted)[3] |

| Refractive Index | n20/D 1.453 (Predicted) |

| pKa | 8.37 ± 0.10 (Predicted) |

| Storage Temperature | Room temperature, under inert gas (e.g., nitrogen or argon) at 2–8 °C |

Synthesis and Experimental Protocols

While specific, detailed commercial synthesis protocols are proprietary, a common and plausible laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrile, 2-(Trifluoromethoxy)benzonitrile. This transformation is a fundamental reaction in organic chemistry.

Plausible Synthetic Pathway

The following diagram illustrates a likely synthetic route from 2-(Trifluoromethoxy)benzonitrile to this compound.

Caption: Plausible synthesis of this compound.

Representative Experimental Workflow: Reduction of 2-(Trifluoromethoxy)benzonitrile

The following diagram outlines a general experimental workflow for the reduction of 2-(Trifluoromethoxy)benzonitrile to the target amine. This serves as a conceptual guide; specific reaction conditions may require optimization.

References

A Technical Guide to the Purity and Assay of Commercially Available 2-(Trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of commercially available 2-(Trifluoromethoxy)benzylamine (CAS No. 175277-69-7), a key building block in pharmaceutical and agrochemical research. This document outlines the typical purity specifications from various suppliers, details common analytical methodologies for its quality assessment, and provides exemplar experimental protocols.

Commercial Availability and Purity Specifications

This compound is readily available from several chemical suppliers. The purity of this reagent is a critical parameter for its use in sensitive synthetic applications, particularly in drug discovery where impurities can lead to unforeseen side reactions or biological activities. The most common analytical method cited for purity determination is Gas Chromatography (GC).

A summary of purity specifications from various commercial suppliers is presented in Table 1.

| Supplier | CAS Number | Stated Purity | Analytical Method |

| TCI America | 175277-69-7 | >98.0% | Gas Chromatography (GC) |

| Chem-Impex International | 175277-69-7 | ≥98% | Gas Chromatography (GC) |

| 2a biotech | 175277-69-7 | 96%+ | Not Specified |

Table 1: Summary of Commercially Available this compound Purity.

Analytical Methodologies for Purity and Assay Determination

The quality control of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its purity and confirm its identity.

Gas Chromatography (GC)

Gas chromatography is the most frequently cited method for assessing the purity of this compound. This technique separates volatile compounds in a mixture, allowing for the quantification of the main component and any impurities. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of aromatic amines.[1][2] It is particularly useful for non-volatile or thermally labile impurities that may not be suitable for GC analysis. Reversed-phase HPLC with a C18 column is a common approach for separating aromatic compounds. Detection is typically performed using an Ultraviolet (UV) detector, monitoring at a wavelength where the aromatic ring absorbs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For a fluorinated compound like this compound, both ¹H NMR and ¹⁹F NMR are highly valuable. ¹H NMR can confirm the structure by analyzing the proton signals of the benzyl and amine groups. ¹⁹F NMR is particularly powerful for determining the purity of fluorinated compounds, as the fluorine signals are often well-resolved and can be used for quantification against a known internal standard.[3]

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound. These are based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

-

This compound sample

-

High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Detector Temperature: 300 °C

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the area percentage of the main this compound peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To determine the purity of this compound and quantify any non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

This compound sample

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (optional, for mobile phase modification)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

HPLC Conditions:

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection: 254 nm

-

-

Data Analysis: Calculate the purity based on the area percentage of the this compound peak.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Protocol

Objective: To confirm the identity and determine the assay of this compound using an internal standard.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal Standard with a known fluorine content and purity (e.g., Trifluorotoluene)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in the deuterated solvent.

-

NMR Acquisition:

-

Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the fluorine nuclei.

-

-

Data Analysis:

-

Integrate the signal corresponding to the -OCF₃ group of this compound and the signal of the internal standard.

-

Calculate the assay of the sample using the following formula:

Assay (%) = (Area_sample / Area_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

Where:

-

Area_sample and Area_std are the integrated peak areas.

-

N_sample and N_std are the number of fluorine atoms for the respective signals.

-

MW_sample and MW_std are the molecular weights.

-

m_sample and m_std are the masses.

-

Purity_std is the purity of the internal standard.

-

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

References

- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Trifluoromethoxy)benzylamine. The information is compiled from commercially available data and scientific literature on structurally related compounds, offering insights into potential degradation pathways and appropriate handling procedures to ensure the compound's integrity for research and development purposes.

Core Stability and Storage Recommendations

This compound is a liquid at room temperature that is recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Proper storage and handling are crucial to maintain its purity and reactivity.

Key Storage Conditions:

-

Temperature: While room temperature storage is sometimes cited, a cooler environment, specifically <15°C and even as low as 2–8°C, is recommended for long-term stability.[2]

-

Atmosphere: The compound is known to be air-sensitive.[2] Therefore, it is imperative to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

-

Light: Protection from light is advisable to prevent potential photolytic degradation.

-

Moisture: Due to the potential for hydrolysis, storage in a dry environment is critical. The use of a desiccator is recommended.

Summary of Recommended Storage Conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool and dark place, <15°C; 2–8°C for long-term storage | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the benzylamine moiety.[2] |

| Container | Tightly sealed, opaque container | To protect from air, moisture, and light. |

| Moisture | Dry environment; use of a desiccator | To prevent hydrolysis of the trifluoromethoxy group and other reactions. |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical nature of the benzylamine and trifluoromethoxy functional groups.

a) Oxidation of the Benzylamine Moiety: The primary amine of the benzylamine group is susceptible to oxidation, which can lead to the formation of the corresponding imine and subsequently the benzaldehyde.[3]

b) Reaction with Carbon Dioxide: Like other benzylamines, it may react with atmospheric carbon dioxide to form carbonate salts.[3]

c) Hydrolysis of the Trifluoromethoxy Group: The trifluoromethoxy group, while generally more stable than a methoxy group, can undergo hydrolysis under certain conditions, particularly at non-neutral pH, to yield the corresponding phenol. Studies on trifluoromethylphenols have shown that hydrolysis is pH-dependent.[4]

d) Photodegradation: Aromatic compounds can be susceptible to photodegradation. For related fluorinated phenols, photochemical degradation has been observed.[5]

A logical workflow for investigating these potential degradation pathways is presented in the following diagram.

Caption: Proposed workflow for forced degradation studies.

The following diagram illustrates the potential degradation relationships.

Caption: Potential degradation pathways for the compound.

Proposed Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

a) General Procedure for Forced Degradation Studies:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Expose aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

b) Specific Stress Conditions:

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Sample at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before analysis. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Sample at 0, 2, 4, 8, and 24 hours. |

| Thermal Degradation | Place a solid sample of the compound in a controlled temperature oven at 60°C for 7 days. Also, expose a solution of the compound to the same conditions. Sample at 1, 3, and 7 days. |

| Photostability | Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Sample at defined intervals. |

c) Proposed Analytical Method for Purity Assessment:

A reverse-phase HPLC method with UV detection is suitable for monitoring the purity of this compound and detecting degradation products.

-

Instrumentation: HPLC with a Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

This method should be validated to ensure it is stability-indicating, meaning it can separate the parent compound from its degradation products.

The following diagram outlines the logical flow of a stability testing protocol.

Caption: Logical flow of a stability testing protocol.

Conclusion

This compound is a valuable research chemical that requires careful storage to maintain its integrity. The primary stability concerns are sensitivity to air and potential degradation under harsh environmental conditions. For optimal stability, the compound should be stored at cool temperatures, under an inert atmosphere, and protected from light and moisture. The proposed forced degradation studies and analytical methods provide a framework for researchers to thoroughly assess the stability of this compound and to develop robust handling and storage protocols tailored to their specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 175205-64-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to the Safety of 2-(Trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS before handling this chemical.

Introduction

2-(Trifluoromethoxy)benzylamine is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethoxy group enhances reactivity and solubility in various organic solvents, making it a valuable building block in the synthesis of biologically active molecules.[1] This guide provides a comprehensive overview of the available safety data for this compound, compiled from various supplier safety data sheets, to assist researchers and professionals in its safe handling and use.

While this compound is noted for its utility in modifying biological activity, particularly in the development of therapeutics for neurological disorders, detailed toxicological studies and specific information on its biological signaling pathways are not extensively available in the public domain.[1] The safety information presented herein is therefore based on standard hazard assessments.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 175205-64-8 | [1][2][3][4] |

| Molecular Formula | C₈H₈F₃NO | [1][3] |

| Molecular Weight | 191.15 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear or cloudy liquid | [1] |

| Boiling Point | 77 °C at 12 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

| Refractive Index | n20D 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][5] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2][3] |

| Flammability | Combustible Liquid | H227: Combustible liquid.[5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents. The following workflow outlines the recommended procedures.

Caption: Recommended workflow for the safe handling and storage of this compound.

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following logical diagram outlines the initial response steps.

Caption: Logical flow for first aid procedures following exposure to this compound.

Specific First Aid Instructions:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[2][3]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[2][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[2][3] If present, remove contact lenses and continue rinsing.[2][3] Seek immediate medical attention.

-

If Swallowed: Rinse the mouth with water.[2][3] Do NOT induce vomiting.[2][3] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: This substance is a combustible liquid.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Toxicological Information

-

Acute Toxicity: No specific data available.

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]

-

Sensitization: No information available.

-

Carcinogenicity: No information available.

-

Mutagenicity: No information available.

-

Teratogenicity: No information available.

Experimental Protocols

As this guide is a compilation of publicly available safety data, detailed experimental protocols for the determination of the toxicological and physical properties are not available. Such information is typically proprietary to the manufacturers or is not published in a publicly accessible format.

Conclusion

This compound is a valuable chemical reagent with significant hazards, primarily related to its corrosive nature. Safe handling of this compound requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. In the absence of detailed toxicological studies, a cautious approach to handling is paramount. Researchers, scientists, and drug development professionals should always consult the most recent and complete Safety Data Sheet from their supplier before commencing work with this substance.

References

Methodological & Application

Application Notes and Protocols for 2-(Trifluoromethoxy)benzylamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-(trifluoromethoxy)benzylamine as a versatile building block in medicinal chemistry. The inclusion of the trifluoromethoxy (-OCF₃) group can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines its application in the synthesis of biologically active compounds, with a specific focus on the development of a radiosensitizing agent. Detailed experimental protocols for key synthetic transformations are also provided.

Introduction

This compound is a valuable primary amine for the synthesis of novel therapeutic agents. The trifluoromethoxy group is often employed as a bioisostere for other functionalities, offering a unique combination of properties. It is highly lipophilic, which can improve membrane permeability and oral bioavailability. Furthermore, the trifluoromethoxy group is metabolically stable due to the strong carbon-fluorine bonds, often leading to an improved pharmacokinetic profile of the final compound. Its electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, potentially modulating target binding affinity. While broadly applicable, this building block has shown particular promise in the development of agents for neurological disorders and as an adjunct in cancer therapy.

Key Applications in Medicinal Chemistry

-

Scaffold for Neuroactive Compounds: The lipophilic nature of the trifluoromethoxy group makes it a desirable feature in molecules targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant challenge.

-

Synthesis of Enzyme Inhibitors: The unique electronic properties of the trifluoromethoxy group can be exploited to fine-tune interactions with enzyme active sites.

-

Development of Radiosensitizers: As detailed in this note, this compound is a key precursor for nucleoside analogues that can enhance the efficacy of radiation therapy in cancer treatment.

Application Example: Synthesis of a Novel Radiosensitizer

A notable application of this compound is in the synthesis of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, a nucleoside analogue with radiosensitizing properties. This compound is designed to be incorporated into the DNA of cancer cells, making them more susceptible to damage by ionizing radiation.

The proposed mechanism of action involves the trifluoromethoxybenzylamino moiety's ability to undergo dissociative electron attachment (DEA) upon irradiation. This process leads to the formation of a radical product that can induce further DNA damage, thereby amplifying the effect of the radiation therapy.

Quantitative Data

The following tables summarize the key physicochemical properties of the starting material and the biological characteristics of the synthesized radiosensitizer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 175205-64-8 |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 77 °C at 12 mmHg |

| Density | 1.27 g/mL |

| Refractive Index | 1.45 |

Table 2: Biological and Mechanistic Data for 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine

| Parameter | Observation | Reference |

| Cytotoxicity | Not cytotoxic to PC3, MCF-7, and HaCaT cell lines. | [1] |

| Radiosensitization | Statistically significant radiosensitization of PC3 and MCF-7 cells to X-rays observed in clonogenic assays. | [1] |

| Mechanism of Action | Influences the cell cycle; does not appear to increase the level of DNA double-strand breaks induced by ionizing radiation. | [1] |

| Dissociative Electron Attachment (DEA) | Computationally predicted to be a highly favorable process with a thermodynamic stimulus of approximately 38 kcal/mol. | [1] |

| Cellular Uptake | Enters the cell and localizes predominantly in the cytoplasm, with a notable amount also detected in the nucleus. | [1] |

| Metabolic Fate | Not phosphorylated by cellular kinases nor integrated into genomic DNA by the replication machinery. | [1] |

Experimental Protocols

Protocol 1: Synthesis of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine

This protocol is adapted from the literature for the synthesis of the aforementioned radiosensitizing agent.

Materials:

-

8-bromo-2′-deoxyadenosine

-

4-(Trifluoromethoxy)benzylamine

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Base (e.g., Diisopropylethylamine, DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 8-bromo-2′-deoxyadenosine (1 equivalent) in the anhydrous solvent.

-

Add 4-(trifluoromethoxy)benzylamine (1.2-1.5 equivalents) to the solution.

-

Add the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Reductive Amination

This protocol describes a general method for coupling this compound with an aldehyde or ketone to form a secondary amine, a common transformation in drug discovery.

Materials:

-

This compound

-

Aldehyde or ketone

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

-

Anhydrous solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)

-

Acetic acid (optional, as a catalyst)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of the aldehyde or ketone (1 equivalent) in the anhydrous solvent, add this compound (1-1.2 equivalents).

-

If desired, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Visualizations

Below are diagrams illustrating the synthetic workflow for the radiosensitizer and a relevant biological pathway.

Caption: Synthetic workflow for 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine.

Caption: Simplified DNA Damage Response (DDR) pathway.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 2-(Trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzylamine is a versatile and highly valued building block in medicinal chemistry. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position of the benzylamine scaffold imparts unique physicochemical properties that are advantageous for drug design. This group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the amine, thereby improving a compound's pharmacokinetic and pharmacodynamic profile. These characteristics make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the development of neuroactive compounds and enzyme inhibitors.

This document provides detailed application notes and protocols for the synthesis of novel pharmaceutical candidates derived from this compound, with a focus on the synthesis of N-acyl derivatives. The protocols are based on established synthetic methodologies for amide bond formation, a common and crucial reaction in pharmaceutical synthesis.

Key Applications in Drug Discovery

Derivatives of this compound are being explored for a range of therapeutic applications, including:

-

Neurological Disorders: The structural motif is found in compounds targeting the central nervous system.

-

Enzyme Inhibition: The unique electronic properties of the trifluoromethoxy group can lead to potent and selective enzyme inhibitors.

-

Antimicrobial Agents: Amide derivatives of benzylamines have shown promise as antimicrobial agents.

Synthesis of Novel N-Acyl-2-(trifluoromethoxy)benzylamine Derivatives

A common and effective strategy for utilizing this compound in drug discovery is through the formation of amide bonds with various carboxylic acids. This approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme

The synthesis of N-acyl-2-(trifluoromethoxy)benzylamine derivatives typically proceeds via the coupling of this compound with a carboxylic acid using a suitable coupling agent.

2-(Trifluoromethoxy)benzylamine: A Versatile Building Block in Modern Organic Synthesis

Introduction

2-(Trifluoromethoxy)benzylamine is a valuable fluorinated building block in organic synthesis, prized for the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. This functional group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a highly sought-after moiety in the design of novel pharmaceuticals and agrochemicals.[1] Its utility extends to material science, where it can be incorporated to create advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1] This document provides an overview of its applications and general protocols for its use in the synthesis of bioactive molecules.

Physicochemical Properties and Synthetic Advantages

The trifluoromethoxy group is a powerful tool for medicinal chemists. It is often considered a bioisostere for other groups and can modulate a molecule's properties in several advantageous ways:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF3 group are resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the -OCF3 group can influence the basicity of the benzylamine nitrogen, affecting its interaction with biological targets.

-

Improved Binding Affinity: The unique electronic properties of the trifluoromethoxy group can lead to stronger and more specific interactions with protein targets.

These properties make this compound an attractive starting material for the synthesis of a wide range of complex molecules.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of target compounds, primarily through reactions involving its primary amine functionality. These reactions include, but are not limited to, amide bond formation, reductive amination, and N-arylation.

Synthesis of Amide Derivatives

A common application of this compound is in the synthesis of amide derivatives. These amides can be valuable intermediates or final products in drug discovery programs.

General Protocol: Amide Synthesis

A general workflow for the synthesis of an amide derivative from this compound is depicted below.

Caption: General workflow for amide synthesis.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.0-1.2 eq) and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). If starting with an acyl chloride, a base such as triethylamine (1.2-1.5 eq) is typically used instead of a coupling agent.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

| Reactant 1 | Reactant 2 | Coupling Agent/Base | Solvent | Typical Yield (%) |

| This compound | Benzoic Acid | EDC·HCl, DMAP | DCM | >90 (Estimated) |

| This compound | Acetyl Chloride | Triethylamine | DCM | >90 (Estimated) |

| This compound | Phenylacetic Acid | DCC, HOBt | DMF | >85 (Estimated) |

Note: The yields provided are estimates based on standard amide coupling reactions and may vary depending on the specific substrates and reaction conditions.

Synthesis of N-Aryl and N-Heteroaryl Derivatives

This compound can also be utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. These structures are prevalent in many biologically active compounds.

General Protocol: Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for a palladium-catalyzed N-arylation of this compound.

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.2 eq), the aryl or heteroaryl halide/triflate (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (1.5-2.0 eq). Add an anhydrous solvent like toluene or dioxane.

-

Reaction: Degas the reaction mixture and then heat it under an inert atmosphere (nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |

| This compound | 4-Bromotoluene | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 70-90 (Estimated) |

| This compound | 2-Chloropyridine | Pd(OAc)2 / BINAP | K3PO4 | Dioxane | 60-80 (Estimated) |

| This compound | Phenyl Triflate | Pd2(dba)3 / DavePhos | NaOtBu | Toluene | 75-95 (Estimated) |

Note: The yields provided are estimates based on typical Buchwald-Hartwig amination reactions and can vary based on the specific substrates and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique properties make it an important tool for researchers in drug discovery and materials science. The general protocols provided here for amide formation and N-arylation represent common transformations for this starting material, opening the door to a vast chemical space of potentially bioactive compounds. Further exploration of its reactivity will undoubtedly lead to the development of novel and important molecules.

References

Application Notes and Protocols for the N-Alkylation of 2-(Trifluoromethoxy)benzylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the N-alkylation of 2-(trifluoromethoxy)benzylamine, a versatile intermediate in pharmaceutical and agrochemical research.[1] Two primary, robust methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be broadly applicable for the synthesis of a diverse range of N-substituted this compound derivatives. This guide includes detailed experimental procedures, tabulated quantitative data for key reaction parameters, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, with its trifluoromethoxy group often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The electron-withdrawing nature of the trifluoromethoxy group reduces the nucleophilicity of the benzylic amine, which may necessitate carefully optimized or more forcing reaction conditions compared to electron-rich analogues.[2]

This application note details two of the most common and effective strategies for N-alkylation:

-

Direct Alkylation via Nucleophilic Substitution: A classical SN2 reaction where the amine displaces a leaving group from an alkyl halide. This method is straightforward but can sometimes lead to over-alkylation.[3]

-

Reductive Amination: A versatile, one-pot reaction involving the formation of an imine intermediate from the amine and a carbonyl compound, which is subsequently reduced in situ.[3][4] This method offers excellent control over the degree of alkylation and is compatible with a wide range of functional groups.[4]

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct mono-N-alkylation of this compound using an alkyl halide in the presence of a base. The use of a slight excess of the starting amine or careful control of stoichiometry can help to minimize the formation of the di-alkylated product.

Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.0 - 1.2 equivalents)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (5-10 mL per mmol of amine).

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[5][6]

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[5]

Data Presentation

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |

| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |

Note: The data presented in this table is illustrative and based on general protocols for the N-alkylation of benzylamines.[5][7] Optimization may be required for the specific substrate.

Experimental Workflow

Method 2: N-Alkylation via Reductive Amination

This protocol outlines a one-pot procedure for the N-alkylation of this compound with an aldehyde or ketone via reductive amination. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, selectively reducing the intermediate iminium ion in the presence of the carbonyl compound.[4]

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

-

Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Acetic Acid (optional, catalytic amount)

-

Inert gas (Nitrogen or Argon)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

-

Dissolve the reactants in an anhydrous solvent (e.g., DCE, 5-10 mL per mmol of amine).

-

Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[3]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.[8]

Data Presentation

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Formaldehyde (37% aq.) | NaBH₃CN | Methanol | Room Temp | 2-4 | 90-98 |

| Acetaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 3-6 | 85-95 |

| Acetone | NaBH(OAc)₃ | DCE | Room Temp | 5-10 | 75-85 |

| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp | 4-8 | 85-95 |

Note: The data presented in this table is illustrative and based on general protocols for reductive amination.[5][8] The use of NaBH₃CN often requires slightly acidic conditions (pH 6-7).[5] Optimization may be required for the specific substrate.

Experimental Workflow

Safety Precautions

-

Always perform reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Alkyl halides are often toxic and volatile; handle with care.

-

Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The protocols described provide reliable and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired level of control over the reaction. These application notes serve as a comprehensive guide for researchers in the synthesis of novel derivatives for pharmaceutical and agrochemical applications.

References

Application of 2-(Trifluoromethoxy)benzylamine in Agrochemical Synthesis: A Detailed Overview and Representative Protocols

For Researchers, Scientists, and Agrochemical Development Professionals

Application Notes

2-(Trifluoromethoxy)benzylamine is a key building block in the synthesis of modern agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group is highly advantageous in the design of active ingredients for pesticides, herbicides, and fungicides. This functional group can significantly enhance the biological efficacy and physicochemical properties of the resulting agrochemical.

The trifluoromethoxy group is a strong electron-withdrawing moiety, which can influence the electronic properties of the entire molecule, potentially leading to stronger binding to target enzymes or receptors in pests, weeds, or fungi. Furthermore, the lipophilicity imparted by the -OCF₃ group can improve the transport of the agrochemical across biological membranes, such as the waxy cuticle of plant leaves or the cell membranes of target organisms, thereby increasing its bioavailability and overall effectiveness.[1]

Compounds derived from this compound are utilized in the development of a variety of agrochemicals, including:

-

Herbicides: As a component of novel herbicides, the this compound scaffold can be incorporated into molecules that inhibit crucial plant enzymes or disrupt essential biological pathways, leading to effective weed control.

-

Fungicides: The unique electronic and lipophilic properties of the trifluoromethoxy group can be leveraged to design fungicides with improved penetration into fungal cells and enhanced activity against a broad spectrum of plant pathogens.

-

Insecticides: In insecticide development, this amine can serve as a precursor to compounds that act on the nervous system or other vital physiological systems of insects, offering new solutions for pest management.

The stability of the trifluoromethoxy group also contributes to the development of more persistent and environmentally robust agrochemical formulations.[1]

Representative Experimental Protocols

While specific, publicly detailed syntheses of commercial agrochemicals from this compound are limited, a common and versatile reaction to create biologically active molecules from a primary amine is acylation to form an amide. Amide-containing compounds are a prominent class of agrochemicals. The following protocol describes a representative synthesis of an N-acylated derivative of this compound.

Protocol 1: Synthesis of a Representative N-acyl-2-(trifluoromethoxy)benzylamine

This protocol details the synthesis of N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide, a compound structure representative of potential agrochemicals.

Materials:

-

This compound

-

Cyclopropanecarbonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g |

| Cyclopropanecarbonyl chloride | 0.60 g |

| Triethylamine | 0.69 mL |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 5 hours |

| Product | |

| Product Name | N-(2-(trifluoromethoxy)benzyl)cyclopropanecarboxamide |

| Yield | 1.25 g (91%) |

| Purity (by HPLC) | >98% |

| Melting Point | 85-87 °C |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a potential biological signaling pathway that could be targeted by agrochemicals derived from this compound.

Caption: Synthetic workflow for the preparation of a representative agrochemical intermediate.

Caption: Generalized signaling pathway inhibited by a hypothetical agrochemical.

References

Application Notes and Protocols for Advanced Polymers from 2-(Trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of advanced polymers derived from 2-(Trifluoromethoxy)benzylamine. The incorporation of the trifluoromethoxy (-OCF3) group into a polymer backbone can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and improved solubility in organic solvents.[1] These characteristics make such polymers highly attractive for a variety of advanced applications, from specialty coatings to matrices for controlled drug delivery.

This document outlines a representative protocol for the synthesis of a novel polyamide by reacting this compound with a commercially available diacyl chloride. While specific literature on the polymerization of this exact monomer is limited, the provided methodology is based on well-established polycondensation techniques for similar fluorinated aromatic amines. The expected properties of the resulting polymer are extrapolated from the known effects of trifluoromethoxy functionalization.

Key Properties of Trifluoromethoxy-Containing Polymers

The introduction of trifluoromethoxy groups into a polymer chain can significantly enhance its performance characteristics. The strong carbon-fluorine bonds and the bulkiness of the -OCF3 group contribute to:

-

Increased Thermal Stability: Polymers containing trifluoromethoxy groups often exhibit higher glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications requiring high-temperature resistance.[1]

-

Enhanced Chemical Resistance: The fluorine atoms provide a protective barrier against chemical attack, leading to polymers with improved resistance to a wide range of solvents and corrosive agents.

-